The Physicochemical and Synthetic Profile of Ethyl 2-((4-chloropyridin-2-yl)thio)acetate
The Physicochemical and Synthetic Profile of Ethyl 2-((4-chloropyridin-2-yl)thio)acetate
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: Ethyl 2-((4-chloropyridin-2-yl)thio)acetate (CAS: 1346707-71-8)
As a Senior Application Scientist, I frequently encounter the need for highly versatile, orthogonally reactive building blocks in drug discovery. Ethyl 2-((4-chloropyridin-2-yl)thio)acetate is a prime example of such a scaffold. Featuring a C4-aryl chloride and a C2-thioacetate moiety, this molecule serves as a bifunctional linchpin. It allows medicinal chemists to independently functionalize two distinct vectors: one via transition-metal-catalyzed cross-coupling, and the other via ester saponification and subsequent amide coupling.
This whitepaper provides an in-depth technical analysis of its physicochemical properties, a field-proven regioselective synthetic protocol, and its downstream applications in modern therapeutics, including Proteolysis-Targeting Chimeras (PROTACs).
Structural Rationale & Physicochemical Profiling
Understanding the physicochemical parameters of a building block is critical before integrating it into a lead optimization campaign. The properties of Ethyl 2-((4-chloropyridin-2-yl)thio)acetate are highly favorable for Fragment-Based Drug Discovery (FBDD) and linker chemistry.
Quantitative Data Summary
| Property | Value | Causality / Implication in Drug Design |
| CAS Number | 1346707-71-8[1] | Unique identifier for database indexing and procurement via suppliers like [1]. |
| Molecular Formula | C9H10ClNO2S[1] | Defines stoichiometry; the presence of S and Cl provides distinct isotopic signatures for MS validation. |
| Molecular Weight | 231.699 g/mol [1] | Well below the 300 Da threshold for FBDD, leaving ample "molecular weight budget" for warhead attachment. |
| Topological Polar Surface Area | 39.2 Ų[2] | Sits well below the 140 Ų limit, ensuring that incorporating this motif will not severely penalize cell membrane permeability [3]. |
| LogP (Predicted) | ~2.53[4] | Based on structural analogs[4], this moderate lipophilicity balances aqueous solubility with target-binding desolvation energetics. |
| H-Bond Donors / Acceptors | 0 / 3 | Zero donors reduce the desolvation penalty, while the ester and pyridine nitrogens act as versatile hydrogen bond acceptors. |
Regioselective Synthesis: The SNAr Paradigm
Synthesizing this molecule requires strict regiocontrol. While one could theoretically start from 2,4-dichloropyridine, the competing electrophilicity of the C2 and C4 positions often leads to inseparable mixtures.
The Causality of Reagent Selection: In our laboratory workflows, we utilize 2-fluoro-4-chloropyridine as the starting electrophile. Fluorine is a vastly superior leaving group in Nucleophilic Aromatic Substitution (SNAr) compared to chlorine. The high electronegativity of fluorine stabilizes the transient Meisenheimer complex at the C2 position, ensuring 100% regioselective attack by the thiolate nucleophile, leaving the C4-chloride pristine for downstream applications.
Fig 1: Regioselective SNAr synthesis of Ethyl 2-((4-chloropyridin-2-yl)thio)acetate.
Step-by-Step Experimental Protocol (Self-Validating System)
This protocol is designed to be self-validating. By leveraging the exact mass difference between the starting material and the product, the workflow guarantees structural confirmation before any purification is attempted.
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Reaction Setup: Flame-dry a 50 mL round-bottom flask under an argon atmosphere. Add 2-fluoro-4-chloropyridine (10.0 mmol, 1.31 g) and dissolve in anhydrous N,N-Dimethylformamide (DMF) (20 mL).
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Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (20.0 mmol, 3.48 mL).
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Expert Insight: We explicitly avoid inorganic bases like
here. DIPEA is a sterically hindered, non-nucleophilic base that efficiently deprotonates the thiol without risking premature ester hydrolysis.
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Nucleophile Addition: Cool the mixture to 0 °C using an ice bath. Dropwise add ethyl 2-mercaptoacetate (11.0 mmol, 1.20 mL).
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Expert Insight: Cooling suppresses exothermic degradation and prevents any kinetically unfavorable attack at the C4 position.
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In-Process Control (IPC) & Validation: Remove the ice bath and stir at room temperature for 2 hours. Monitor the reaction via LC-MS.
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Self-Validation: The starting material has a mass of ~131.5 Da. The product has a mass of 231.7 Da. The complete disappearance of the
132 peak and the emergence of the 232 peak provides binary confirmation of success.
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Quenching & Extraction: Quench the reaction with saturated aqueous
(50 mL). Extract with Ethyl Acetate (3 x 30 mL). The mild acidic quench neutralizes excess DIPEA without hydrolyzing the ethyl ester. -
Purification: Dry the combined organic layers over anhydrous
, filter, and concentrate. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the pure product.
Downstream Applications in Medicinal Chemistry
The true value of Ethyl 2-((4-chloropyridin-2-yl)thio)acetate lies in its orthogonal reactivity, making it a highly sought-after scaffold in complex drug design, such as targeted protein degradation and kinase inhibition.
A. PROTAC Linker Synthesis
In the development of Proteolysis-Targeting Chimeras (PROTACs), linker vectors must be precisely controlled. The thioacetate group acts as a latent carboxylic acid. Saponification with LiOH yields a free acid that can be coupled to E3 ligase-recruiting ligands (e.g., CRBN or VHL binders). Recent patent literature highlights the utility of functionalized chloropyridine-thioacetate derivatives in synthesizing advanced PROTAC degraders [5].
B. Targeted Covalent & Non-Covalent Inhibitors
The C4-chlorine atom is perfectly primed for Palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig cross-coupling. This allows for the rapid appending of diverse pharmacophores. Similar 4-chloropyridine scaffolds are heavily utilized in the development of Ubiquitin Specific Protease 7 (USP7) inhibitors, where the C4 position engages the active site, and the C2-thioether provides a flexible vector to reach adjacent binding pockets [6].
Fig 2: Orthogonal derivatization pathways for PROTAC and kinase inhibitor synthesis.
References
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AA Blocks. "Product Index: 1346707-71-8 - Ethyl 2-((4-chloropyridin-2-yl)thio)acetate." Source:
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GuideChem. "Methyl-2 (4-Chloropyridine-2yl)acetate and related compound properties." Source:
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GuideChem. "ethyl 2-bromo-2-(6-chloropyridin-3-yl)acetate 1007879-26-6." Source:
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Google Patents. "WO2024165050A1 - Proteolysis-targeting chimera (PROTAC) compounds and uses thereof." Source:
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Google Patents. "US20240376076A1 - Inhibitors targeting ubiquitin specific protease 7 (USP7)." Source:
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- 5. WO2024165050A1 - Proteolysis-targeting chimera (protac) compounds and uses thereof field - Google Patents [patents.google.com]
- 6. US20240376076A1 - Inhibitors targeting ubiquitin specific protease 7 (usp7) - Google Patents [patents.google.com]
